

Luteolin 7-Diglucuronide: A Comprehensive Physicochemical and Biological Profile

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Compound of Interest

Compound Name: *Luteolin 7-diglucuronide*
(Standard)

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Shanghai, China – December 6, 2025 – Luteolin 7-diglucuronide, a significant flavonoid found in various medicinal plants, is gaining attention in the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its physicochemical properties, analytical methodologies, and its role in key biological signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Luteolin 7-diglucuronide (C₂₇H₂₆O₁₈) is a glycosidic derivative of luteolin, where two glucuronic acid moieties are attached to the luteolin backbone.^{[1][2]} This structural feature significantly influences its solubility and other physicochemical characteristics. While experimental data for some properties remain elusive in publicly available literature, a combination of predicted and available experimental data provides a foundational understanding of this compound.

Property	Value	Source Type	Reference(s)
Molecular Formula	C27H26O18	Experimental	[1][2]
Molecular Weight	638.48 g/mol	Calculated	[1][2]
Melting Point	Not Available	-	[3]
Boiling Point	Not Available	-	[3]
Water Solubility	Slightly soluble	Experimental	[4]
DMSO Solubility	≥ 250 mg/mL	Experimental	[5]
pKa (Strongest Acidic)	3.19	Predicted	[4]
pKa (Strongest Basic)	-3.7	Predicted	[4]
LogP	Not Available	-	[3]
UV max	210 nm, 255 nm, 348 nm in Methanol	Experimental	[6]

Note: The lack of extensive experimental data for properties like melting point, boiling point, and LogP highlights an area for future research to fully characterize this compound.

Experimental Methodologies

The determination of the physicochemical properties of flavonoids like Luteolin 7-diglucuronide involves a range of analytical techniques. Below are detailed protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Principle: A small, finely ground sample is heated in a capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Apparatus:

- Melting point apparatus (with a heating block and thermometer/detector)
- Glass capillary tubes (sealed at one end)
- Sample pulverizer (e.g., mortar and pestle)

Procedure:

- **Sample Preparation:** A small amount of the dried Luteolin 7-diglucuronide sample is finely pulverized.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, typically to a height of 2-3 mm.[7]
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (if known from preliminary tests). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
- **Observation:** The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.

Principle: An excess amount of the solute is agitated in a solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

- Shaking incubator or water bath with temperature control
- Vials or flasks with secure caps
- Analytical balance
- Centrifuge
- HPLC-UV or other suitable analytical instrument for quantification

Procedure:

- **Sample Preparation:** An excess amount of Luteolin 7-diglucuronide is added to a known volume of the solvent (e.g., water, DMSO) in a vial.
- **Equilibration:** The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
- **Phase Separation:** The resulting suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of Luteolin 7-diglucuronide is determined using a validated analytical method such as HPLC-UV.[\[1\]](#)

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

- pH meter with a calibrated electrode

- Burette
- Stirrer and stir bar
- Beaker

Procedure:

- **Solution Preparation:** A precise amount of Luteolin 7-diglucuronide is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.[8]
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) can be calculated from the pH at the half-equivalence point(s).

Analytical Characterization: HPLC-UV and NMR

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a fundamental technique for the separation, identification, and quantification of Luteolin 7-diglucuronide in various matrices.

- **Principle:** The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.
- **Typical Conditions:** A C18 column is often used with a gradient elution of an acidified aqueous mobile phase (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile or methanol).[9] Detection is typically performed at the UV absorbance maxima of Luteolin 7-diglucuronide, which are around 255 nm and 348 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of molecules like Luteolin 7-diglucuronide.

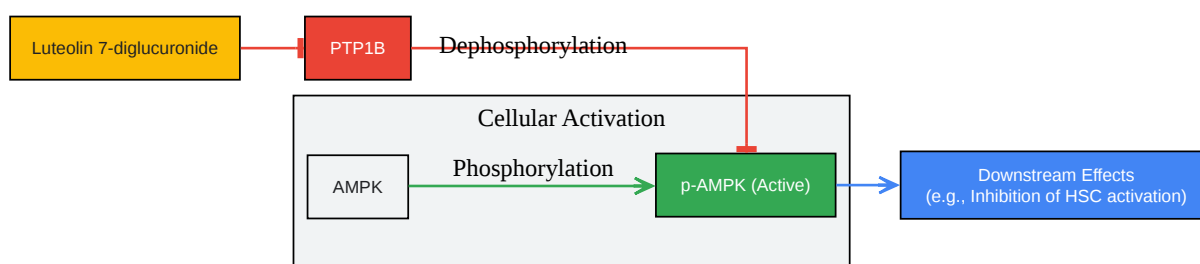
- Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms absorb and re-emit this electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.
- Application: ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[10] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between atoms and confirm the structure, including the attachment points of the glucuronic acid moieties.[11]

Biological Signaling Pathways

Luteolin 7-diglucuronide has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.

Inhibition of PTP1B and Activation of AMPK Signaling

Luteolin 7-diglucuronide acts as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling.[12] By inhibiting PTP1B, it promotes the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][12]

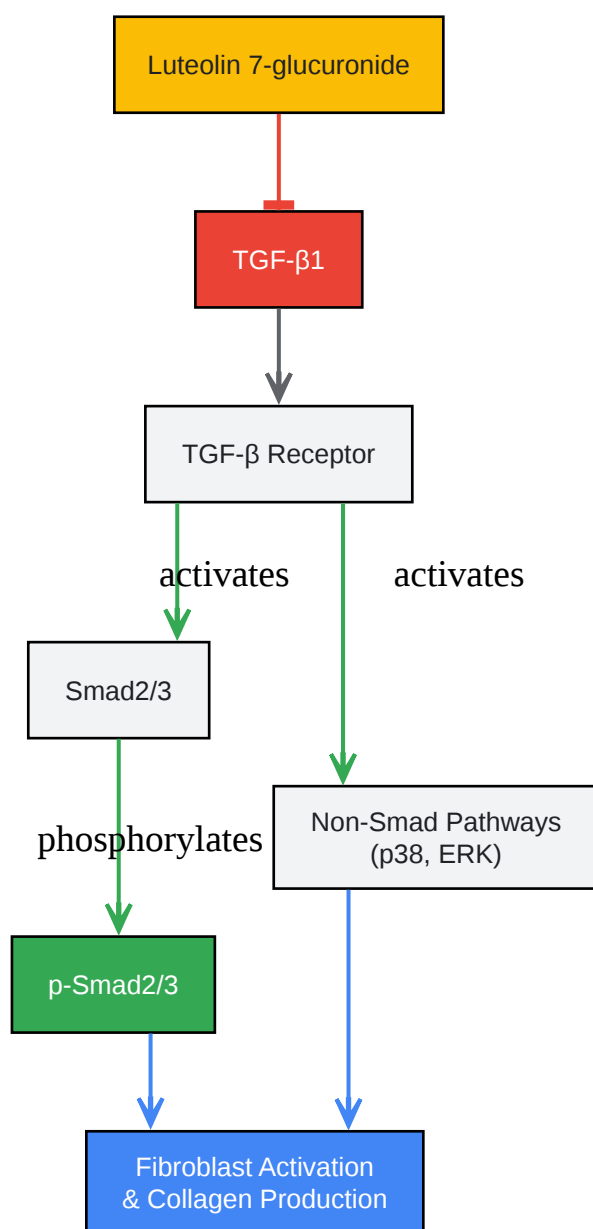


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Caption: Luteolin 7-diglucuronide inhibits PTP1B, leading to increased AMPK phosphorylation.

Modulation of TGF- β 1 Signaling Pathway

Transforming growth factor-beta 1 (TGF- β 1) is a key profibrotic cytokine. Luteolin 7-glucuronide (a related compound) has been shown to inhibit the TGF- β 1 signaling pathway, suggesting a potential anti-fibrotic effect.[13] This inhibition can occur through both Smad-dependent and Smad-independent (e.g., p38, ERK) pathways.

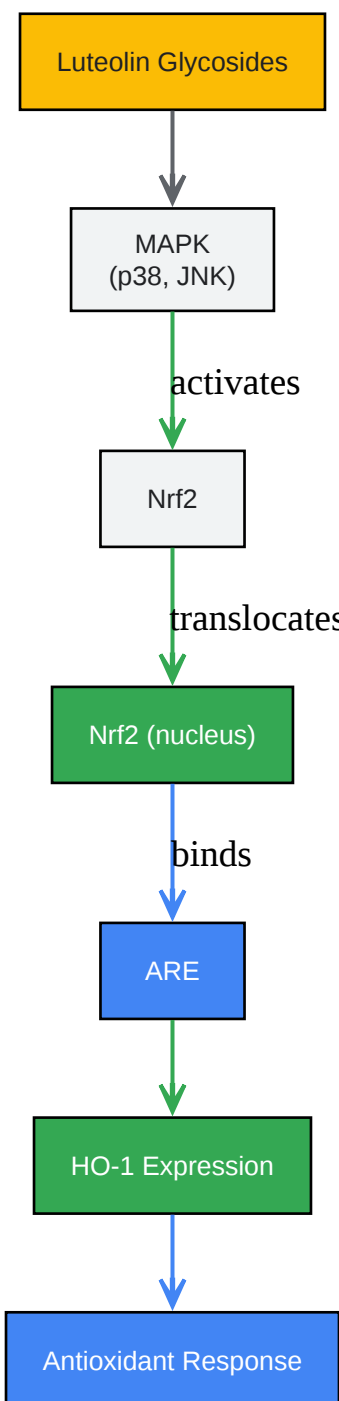


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Caption: Luteolin 7-glucuronide inhibits the TGF- β 1 signaling pathway.

Involvement in Nrf2/MAPK Mediated HO-1 Signaling

Luteolin and its glycosides are known to exert antioxidant effects through the activation of the Nrf2/MAPK signaling pathway, leading to the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[7]



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Caption: Luteolin glycosides activate the Nrf2/MAPK pathway, leading to HO-1 expression.

Conclusion

Luteolin 7-diglucuronide presents a compelling profile for further investigation in drug discovery and development. While a complete experimental characterization of its physicochemical properties is still needed, the existing data, coupled with a growing understanding of its biological activities, underscores its potential as a therapeutic agent. This guide serves as a foundational resource to aid researchers in their exploration of this promising natural compound.

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